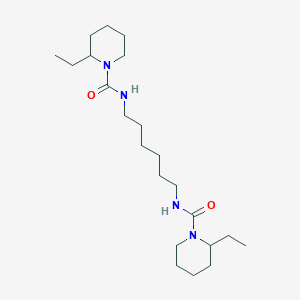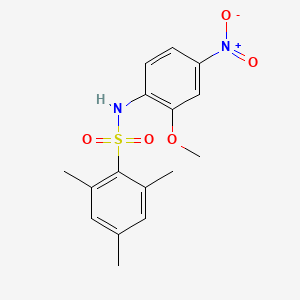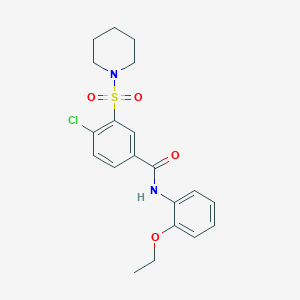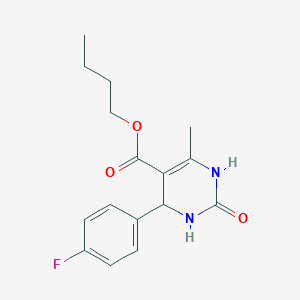
2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, also known as BRB, is a chemical compound that has been extensively studied due to its potential applications in scientific research. BRB belongs to the family of benzoxazinone derivatives and is known for its unique chemical properties that make it a valuable tool for studying various biochemical and physiological processes.
作用机制
The exact mechanism of action of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of PDE-4, which is involved in the regulation of various cellular processes, including inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-viral properties and inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
实验室实验的优点和局限性
2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to the use of this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one. One area of interest is the development of more potent and selective inhibitors of COX-2 and PDE-4. Another area of interest is the investigation of the anti-cancer properties of this compound and its potential use in cancer therapy. Additionally, there is interest in the development of novel formulations of this compound that can improve its solubility and bioavailability. Finally, there is interest in the investigation of the potential use of this compound in the treatment of viral infections.
合成方法
The synthesis of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves the condensation of 3-bromoaniline with salicylic acid in the presence of phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide and chlorosulfonic acid to yield the final product, this compound. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in various disease processes.
属性
IUPAC Name |
2-(3-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-9-3-1-2-8(6-9)13-17-12-7-10(16)4-5-11(12)14(18)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQAJJKSHUMHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5115681.png)
amine](/img/structure/B5115684.png)


![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)

![5-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5115715.png)
![1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5115731.png)


![N-(2-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)-3-methoxypropanamide](/img/structure/B5115750.png)
![4-isopropoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115751.png)
![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)
